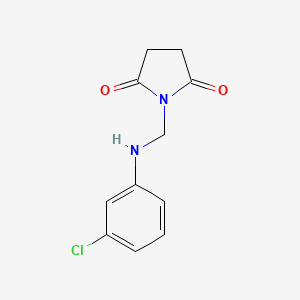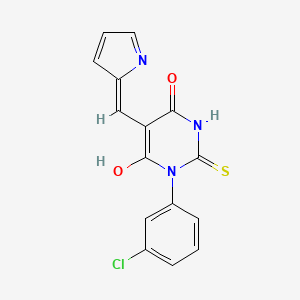![molecular formula C20H14Cl2N2O6S B5998625 METHYL 4-(3,4-DICHLOROPHENYL)-2-{[2-(4-NITROPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE](/img/structure/B5998625.png)
METHYL 4-(3,4-DICHLOROPHENYL)-2-{[2-(4-NITROPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 4-(3,4-DICHLOROPHENYL)-2-{[2-(4-NITROPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(3,4-DICHLOROPHENYL)-2-{[2-(4-NITROPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the 3,4-dichlorophenyl group and the 4-nitrophenoxyacetyl group. Common reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over reaction conditions such as temperature, pressure, and pH. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
METHYL 4-(3,4-DICHLOROPHENYL)-2-{[2-(4-NITROPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the molecule.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of METHYL 4-(3,4-DICHLOROPHENYL)-2-{[2-(4-NITROPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
METHYL 4-(3,4-DICHLOROPHENYL)-2-AMINO-3-THIOPHENECARBOXYLATE: A similar compound with an amino group instead of the nitrophenoxyacetyl group.
METHYL 4-(3,4-DICHLOROPHENYL)-2-{[2-(4-METHOXYPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE: A derivative with a methoxy group instead of a nitro group.
Uniqueness
The uniqueness of METHYL 4-(3,4-DICHLOROPHENYL)-2-{[2-(4-NITROPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenoxyacetyl group, in particular, may enhance its biological activity and specificity for certain targets.
属性
IUPAC Name |
methyl 4-(3,4-dichlorophenyl)-2-[[2-(4-nitrophenoxy)acetyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O6S/c1-29-20(26)18-14(11-2-7-15(21)16(22)8-11)10-31-19(18)23-17(25)9-30-13-5-3-12(4-6-13)24(27)28/h2-8,10H,9H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLXPBZEDZGMRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC(=C(C=C2)Cl)Cl)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-allyl-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5998558.png)
![2,5-dibenzyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5998571.png)
![3-[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B5998573.png)
![2-[1-benzyl-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B5998575.png)
![3-({[3-(2,3-dimethylbenzoyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5998577.png)
![1-[3-(1H-tetrazol-1-yl)propanoyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5998580.png)
![2-[4-(2,6-dimethoxybenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B5998602.png)
![N-(4-{[3-(4-methoxy-3,5-dimethylbenzoyl)-1-piperidinyl]methyl}phenyl)acetamide](/img/structure/B5998610.png)
![7-(4-hydroxyphenyl)-1-(2-methoxyethyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5998616.png)
![2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-[4-(AMINOSULFONYL)PHENYL]BUTANAMIDE](/img/structure/B5998622.png)


![6-METHYL-2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B5998646.png)
![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5998654.png)
